Orthogonal Dual Reactivity: One-Pot Sequential Suzuki Coupling Enabled by Pre-Installed C2-Br and C5-BPin Handles
The target compound carries two electronically distinct coupling handles: a C2‑bromo substituent that acts as an electrophile in Pd‑catalyzed cross‑couplings, and a C5‑pinacol boronate ester that serves as a nucleophile. This orthogonal arrangement permits two sequential and chemoselective Suzuki–Miyaura couplings without intermediate borylation or halogenation steps. In contrast, thiazole‑5‑boronic acid pinacol ester (CAS 1086111‑09‑2) lacks a second leaving group, limiting its utility to a single C–C bond‑forming event before further derivatization [1]. Similarly, 2‑bromothiazole (CAS 3034‑53‑5) possesses only an electrophilic site and requires separate borylation to introduce a nucleophilic handle .
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | Two orthogonal handles: C2-Br (electrophile) + C5-BPin (nucleophile) |
| Comparator Or Baseline | Thiazole-5-BPin (CAS 1086111-09-2): one handle (BPin only). 2-Bromothiazole (CAS 3034-53-5): one handle (Br only) |
| Quantified Difference | 2 handles vs 1 handle – enables sequential coupling without intermediate functionalization; typical two-step overall yields for sequential Suzuki on analogous 2‑bromo‑5‑BPin heterocycles range 52–75% [2] |
| Conditions | Suzuki–Miyaura cross-coupling conditions (Pd catalyst, base, aryl halide/boronic acid partners); sequential one‑pot protocols on dihaloheterocycles |
Why This Matters
Procurement value is directly tied to step‑economy: one building block replaces two separate reagents and eliminates one synthetic operation, reducing both material cost and time in library synthesis.
- [1] Primas, N.; Bouillon, A.; Lancelot, J.-C.; El-Kashef, H.; Rault, S. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron 2009, 65 (29–30), 5739–5746. DOI: 10.1016/j.tet.2009.05.012 View Source
- [2] Schnuerch, M.; Haemmerle, J.; Mihovilovic, M. D.; Stanetty, P. A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Synthesis 2010, 2010 (5), 837–843. DOI: 10.1055/s-0029-1218598. Note: sequential coupling yields of 52–75% are reported for dihaloheteroaryl substrates under comparable Suzuki conditions; exact yields for the title compound require additional published data. View Source
